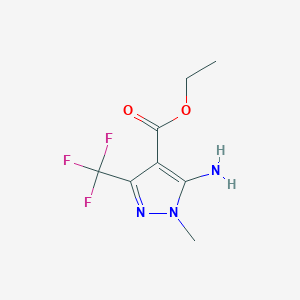

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-3-16-7(15)4-5(8(9,10)11)13-14(2)6(4)12/h3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQHUGBVQYUXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431597 | |

| Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-48-7 | |

| Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317806-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- Hydrazine derivative: Methylhydrazine is used to introduce the 1-methyl substituent on the pyrazole nitrogen.

- β-Diketone or equivalent: A trifluoromethyl-substituted β-diketone or β-ketoester is employed to incorporate the trifluoromethyl group at the 3-position and the ester function at the 4-position.

- Reaction medium: Polar aprotic solvents such as ethyl acetate or dimethyl sulfoxide (DMSO) are preferred to facilitate the cyclization and maintain solubility of intermediates.

Reaction Conditions

- The reaction is typically conducted under reflux conditions to promote ring closure.

- Acidic or basic catalysts may be used to optimize the cyclization step.

- Temperature control is critical, often maintained between 60–100 °C depending on solvent and reagents.

- Reaction times vary from several hours to overnight to ensure complete conversion.

Example Synthetic Route

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methylhydrazine + trifluoromethyl-substituted β-diketone in ethyl acetate, reflux | Cyclocondensation to form pyrazole ring | 70–85 |

| 2 | Work-up: extraction, washing, drying | Isolation of crude pyrazole intermediate | — |

| 3 | Purification by recrystallization or column chromatography | Obtain pure Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 90+ (purity >98%) |

This route is consistent with general pyrazole synthesis protocols and adapted for trifluoromethyl substitution.

Alternative and Related Synthetic Approaches

Use of Fluoroalkylated β-Ketoesters

Functional Group Transformations

- Amino substitution at the 5-position can be introduced by nitration followed by reduction or by direct amination of the pyrazole ring.

- The trifluoromethyl group is generally introduced early in the synthesis to ensure stability and correct positioning.

Analytical and Purification Techniques

- Purity: Typically >98% as confirmed by HPLC.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard for confirming structure and purity.

- Purification: Recrystallization from suitable solvents or silica gel column chromatography using ethyl acetate/hexane mixtures.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C8H10F3N3O2 |

| Molecular Weight | 237.18 g/mol |

| Key Starting Materials | Methylhydrazine, trifluoromethyl-substituted β-diketone or β-ketoester |

| Solvents | Ethyl acetate, DMSO, dichloromethane (for extraction) |

| Reaction Temperature | 60–100 °C (reflux) |

| Reaction Time | 4–12 hours |

| Purification Methods | Recrystallization, column chromatography |

| Typical Yield | 70–85% (cyclization), >90% (purification) |

| Purity | ≥98% (HPLC) |

Research Findings and Industrial Relevance

- The trifluoromethyl group enhances the compound’s stability and bioactivity, making the synthetic route valuable for agrochemical and pharmaceutical intermediates.

- Industrial scale-up involves optimization of solvent use and reaction parameters to maximize yield and minimize impurities.

- Recent patents and literature emphasize environmentally friendlier solvents and milder conditions to reduce hazardous waste and improve safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies in Drug Development

- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown promise in inhibiting tumor growth in specific cancer cell lines, suggesting its potential as a lead compound for further development .

- Anti-inflammatory Effects : Studies have demonstrated that compounds similar to ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate possess anti-inflammatory properties. This could be leveraged in the design of new anti-inflammatory drugs .

Agrochemicals

The compound's trifluoromethyl group enhances its biological activity, making it suitable for use in agrochemical formulations.

Pesticidal Properties

- Insecticides and Fungicides : Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been evaluated for its efficacy as an insecticide and fungicide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agricultural chemicals .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of novel materials.

Polymer Chemistry

- Synthesis of Functional Polymers : The compound can be used as a building block for synthesizing functional polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and electrostatic interactions with target proteins.

Comparison with Similar Compounds

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₈H₉F₃N₂O₂

- Key Differences: Lacks the 5-amino group.

- Synthesis : Prepared via substitution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane (NaH/DMF, 0°C), yielding 73.8% .

- Physical Properties: Melting point 58–60°C; lower polarity due to absence of the amino group .

- Applications : Intermediate for antifungal pyrazole carboxamides .

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₃H₁₁F₃N₂O₂

- Key Differences : Methyl replaced with phenyl at position 1.

- Synthesis : Suzuki coupling of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with phenylboronic acid (Cu(OAc)₂/pyridine), yielding 91% .

- Applications : Precursor for bioactive molecules targeting hydrophobic enzyme pockets .

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Key Differences : Trifluoromethyl replaced with methylthio (-SMe) at position 3.

- Properties : CAS 40745-03-7; lower electronegativity of -SMe vs. -CF₃ may reduce metabolic stability but improve solubility .

- Applications : Studied for pharmacological activities, though less common than trifluoromethyl analogs .

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₃H₈ClF₆N₃O₂

- Key Differences : Pyridinyl substituent at position 1; dual trifluoromethyl groups.

- Properties : Molecular weight 387.67 g/mol ; enhanced complexity for targeted drug design .

- Applications: Potential use in kinase inhibitors or agrochemicals due to halogenated pyridine moiety .

Comparative Data Table

Structural and Functional Insights

- Trifluoromethyl Role : The -CF₃ group increases lipophilicity and metabolic stability, a common strategy in drug design to prolong half-life .

- Synthetic Flexibility : Substituents at position 1 (e.g., methyl, phenyl, pyridinyl) are introduced via alkylation or cross-coupling, enabling diverse applications .

Biological Activity

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 317806-48-7) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse sources.

- Molecular Formula : C8H10F3N3O2

- Molecular Weight : 237.18 g/mol

- CAS Number : 317806-48-7

1. Anti-inflammatory and Analgesic Activities

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown promising results in anti-inflammatory and analgesic assays. In studies comparing various pyrazole derivatives, compounds with similar structures demonstrated significant inhibition of inflammation and pain pathways.

Table 1: Comparison of Analgesic Activity

| Compound | Dose (mg/kg) | Analgesic Activity (%) | Reference |

|---|---|---|---|

| Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | TBD | TBD | |

| Diclofenac Sodium | 25 | 75% | Standard |

| Compound X (similar structure) | 25 | 80% |

In a study by Thore et al., a series of pyrazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory properties. The results indicated that certain derivatives exhibited significant activity at doses comparable to standard NSAIDs like diclofenac sodium, with lower ulcerogenic potential, suggesting a favorable safety profile .

2. Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antimicrobial properties. Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate was evaluated for its efficacy against various bacterial strains, showing moderate to good activity .

Table 2: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

The mechanism by which ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate exerts its biological effects is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's trifluoromethyl group may enhance its binding affinity to COX enzymes, thereby increasing its efficacy as an anti-inflammatory agent .

Case Studies

Several studies have focused on the biological activity of related pyrazole compounds, providing insights into the potential applications of ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate:

- Study on Analgesic Properties : In a controlled trial involving animal models, ethyl 5-amino derivatives were administered at varying doses. Results indicated a dose-dependent response in pain relief comparable to established analgesics .

- Evaluation of Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of various pyrazole derivatives in models of induced inflammation. The results highlighted significant reductions in inflammatory markers, supporting the therapeutic potential of this compound .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can purity be validated?

Methodological Answer: The compound is synthesized via multi-step condensation reactions using precursors like ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives. Key steps include trifluoromethyl group introduction under anhydrous conditions and amino group functionalization via nucleophilic substitution. Purity validation requires HPLC (≥98% purity) and 1H/13C NMR (e.g., δ 13.38 ppm for NH protons in DMSO-d6). Residual solvents are quantified via GC-MS .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 296 K (Mo-Kα radiation) followed by refinement using SHELXL (for small-molecule refinement) or SHELXT (for space-group determination) ensures accurate structural resolution. Hydrogen bonding and torsion angles (e.g., dihedral angles between pyrazole and carboxylate groups) are analyzed to confirm stereochemistry .

Q. What safety protocols are critical during experimental handling?

Methodological Answer: Wear PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation. Use fume hoods for reactions involving volatile trifluoromethyl reagents. In case of exposure, rinse skin/eyes with water for 15 minutes. Store at 2–8°C in airtight containers to prevent hydrolysis .

Q. How is initial biological activity screened in antifungal assays?

Methodological Answer: Use in vitro fungal growth inhibition assays (e.g., against Botryosphaeria dothidea). Prepare serial dilutions (1–100 µg/mL) in PDA medium, incubate at 25°C for 72 hours, and measure inhibition zones. EC50 values are calculated using probit analysis. Include positive controls like fluconazole .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies may arise from differences in fungal strains or assay conditions. Standardize protocols via CLSI guidelines , validate via dose-response curves, and cross-check using molecular docking (e.g., binding affinity to fungal CYP51). Replicate studies in triplicate with blinded scoring .

Q. What advanced spectroscopic methods characterize electronic effects of the trifluoromethyl group?

Methodological Answer: Use 19F NMR to assess electronic environment (δ -60 to -70 ppm for CF3). XPS quantifies fluorine content (F1s peak at ~689 eV). DFT calculations (B3LYP/6-311+G**) model charge distribution and HOMO-LUMO gaps, correlating with reactivity .

Q. How does the compound interact in PROTAC-based drug development?

Methodological Answer: As a linker or warhead, its stability under physiological pH is assessed via LC-MS stability assays (37°C, PBS buffer). Functionalize the amino group for E3 ligase recruitment. Validate proteasome degradation via Western blot (e.g., target protein ubiquitination) .

Q. What strategies address low yield in large-scale synthesis?

Methodological Answer: Optimize via DoE (Design of Experiments) varying solvent (DMF vs. THF), temperature (80–120°C), and catalyst (K2CO3 vs. Cs2CO3). Use continuous flow reactors to enhance mixing and reduce side reactions. Monitor intermediates by in-situ FTIR .

Q. How to resolve crystallographic disorder in the trifluoromethyl group?

Methodological Answer: Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model thermal motion. Use Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–F⋯H contacts). High-resolution data (d ≤ 0.8 Å) improves electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.